molecular formula C21H17N5O2S B2775831 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034557-66-7

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B2775831
CAS-Nummer: 2034557-66-7
Molekulargewicht: 403.46
InChI-Schlüssel: OHWYKTVVGKNGFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines multiple heterocyclic structures, specifically imidazo[2,1-b]thiazole and quinazoline moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C21H17N5O2S
  • Molecular Weight : 403.46 g/mol
  • Structural Features : The compound features a complex arrangement of rings and functional groups that may enhance its interaction with biological targets.

Biological Activities

Research into the biological activity of this compound reveals several promising areas:

Anticancer Activity

Compounds with imidazo[2,1-b]thiazole and quinazoline scaffolds have demonstrated significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Molecular docking studies suggest potential binding interactions with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .
  • Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast carcinoma). For example, derivatives similar to this compound displayed IC50 values ranging from 0.12 μM to 0.16 μM against these cell lines .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties:

  • In vitro Testing : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, thiazole-linked compounds showed effectiveness against Staphylococcus aureus and Candida albicans, suggesting that this compound may have similar effects .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:

Compound NameActivityCell Lines TestedIC50 Values
3iAChE InhibitionHuman Lung Carcinoma (A549), Human Breast Carcinoma (MCF7)2.7 µM
9tAntiproliferativeMCF7, WM266.40.12 µM - 0.16 µM
Thiazole DerivativesAntibacterialStaphylococcus aureus, Candida albicansEffective against standard drugs

Case Studies

  • Study on Quinazoline Derivatives : A study synthesized several quinazoline derivatives and evaluated their anticancer activities against various cell lines. The results indicated that modifications in the structure significantly impacted potency, with some derivatives achieving IC50 values comparable to established anticancer agents like 5-fluorouracil .
  • Thiazole-Based Compounds : Another investigation focused on thiazole-based compounds which revealed substantial antimicrobial activity against clinical isolates of bacteria and fungi. These findings support the hypothesis that structural diversity within this class can yield potent bioactive agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure includes both imidazo[2,1-b]thiazole and quinazoline moieties, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown moderate activity against various cancer cell lines. Preliminary studies suggest that N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may inhibit the growth of specific cancer cells, although detailed IC50 values are yet to be reported.

CompoundBiological ActivityIC50 Values
This compoundAntitumor activityNot yet reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic AcidAnticancer1.61 µg/mL
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesAntimicrobialNot specified

Synthetic Applications

The compound's unique structural characteristics make it a valuable precursor in synthetic organic chemistry. Its synthesis typically involves multi-step organic reactions including:

  • Formation of the Imidazothiazole Ring: This step involves cyclization reactions under acidic or basic conditions.
  • Attachment of the Phenyl Group: Often achieved through palladium-catalyzed cross-coupling methods.
  • Formation of the Quinazoline Moiety: This can involve cyclization reactions with suitable precursors under controlled conditions.

These synthetic routes are crucial for developing analogs with enhanced biological activity or improved pharmacokinetic properties.

The biological activities associated with this compound extend beyond anticancer properties. Similar compounds have demonstrated:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Enzyme Inhibition: Certain structural analogs have been shown to inhibit enzymes relevant to disease pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal investigated a series of imidazo[2,1-b]thiazole derivatives for their anticancer activity against various cell lines. The findings suggested that modifications to the quinazoline moiety could enhance cytotoxicity against specific cancer types.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of quinazoline derivatives. It was found that certain modifications led to increased potency against specific targets involved in cancer metabolism.

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S/c27-19(12-26-13-22-16-7-3-2-6-15(16)20(26)28)23-17-8-4-1-5-14(17)18-11-25-9-10-29-21(25)24-18/h1-8,11,13H,9-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWYKTVVGKNGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.